
1-(4-bromophenyl)-1,4-dihydro-3(2H)-isoquinolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-bromophenyl)-1,4-dihydro-3(2H)-isoquinolinone, also known as BDQ, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. BDQ belongs to the class of isoquinoline derivatives and has been studied extensively for its pharmacological properties, particularly its mechanism of action and physiological effects.
Aplicaciones Científicas De Investigación
1-(4-bromophenyl)-1,4-dihydro-3(2H)-isoquinolinone has been extensively studied for its potential as a therapeutic agent against tuberculosis (TB). TB is a bacterial infection that affects millions of people worldwide and is becoming increasingly resistant to traditional antibiotic treatments. This compound has shown promising results in preclinical studies against both drug-sensitive and drug-resistant strains of TB. It has also been shown to have synergistic effects when used in combination with other TB drugs.
Mecanismo De Acción
1-(4-bromophenyl)-1,4-dihydro-3(2H)-isoquinolinone's mechanism of action involves inhibiting the activity of the mycobacterial ATP synthase enzyme, which is essential for the survival and replication of TB bacteria. By inhibiting this enzyme, this compound disrupts the energy production of the bacteria and ultimately leads to their death.
Biochemical and Physiological Effects
This compound has been shown to have a high degree of selectivity for the mycobacterial ATP synthase enzyme, with minimal effects on human ATP synthase. This selectivity is thought to be responsible for its low toxicity and good safety profile.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-bromophenyl)-1,4-dihydro-3(2H)-isoquinolinone's selectivity and low toxicity make it an attractive candidate for further preclinical and clinical studies. However, its high cost and limited availability may present challenges for researchers.
Direcciones Futuras
There are several potential future directions for research on 1-(4-bromophenyl)-1,4-dihydro-3(2H)-isoquinolinone. One area of interest is the development of more efficient and cost-effective synthesis methods. Another area is the exploration of this compound's potential as a therapeutic agent for other bacterial infections. Additionally, further studies are needed to fully understand this compound's mechanism of action and its potential for drug resistance.
Métodos De Síntesis
1-(4-bromophenyl)-1,4-dihydro-3(2H)-isoquinolinone can be synthesized through a multi-step process that involves the reaction of 4-bromobenzaldehyde with cyclohexanone to form 4-bromophenylcyclohexanone. The resulting compound is then reacted with ammonium acetate and palladium on carbon to yield this compound. This synthesis method has been optimized and yields high purity this compound with good yields.
Propiedades
IUPAC Name |
1-(4-bromophenyl)-2,4-dihydro-1H-isoquinolin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO/c16-12-7-5-10(6-8-12)15-13-4-2-1-3-11(13)9-14(18)17-15/h1-8,15H,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDHYXDVCUIOEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(NC1=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-nitrophenyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate](/img/structure/B5226533.png)
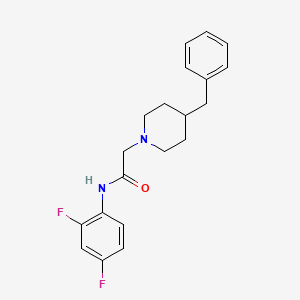
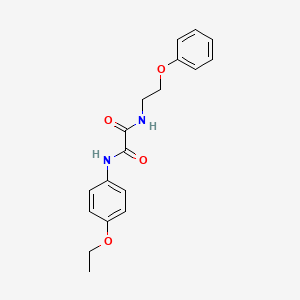

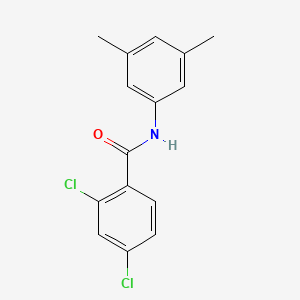
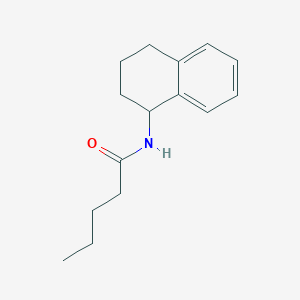
![1,3-benzodioxol-5-yl[4-(methylthio)benzyl]amine](/img/structure/B5226566.png)
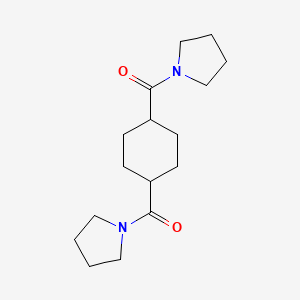



![N-(1-{[(2-furylmethyl)amino]carbonyl}-2-phenylvinyl)-2-methoxybenzamide](/img/structure/B5226639.png)
![N~1~-(4-isopropylphenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5226646.png)
![3-[(2,3-dihydroxypropyl)amino]-5,5-dimethyl-2-nitro-2-cyclohexen-1-one](/img/structure/B5226649.png)
